molecular formula C11H22N2O2 B1519293 tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate CAS No. 1860012-45-8

tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

Cat. No.: B1519293
CAS No.: 1860012-45-8
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-IUCAKERBSA-N
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Description

tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its stereochemical configuration (2S,3S) plays a critical role in its interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and neuroactive compounds .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Types of reactions: : This compound can undergo a variety of reactions, including oxidation, reduction, and substitution.

  • Common reagents and conditions: : Typical reagents might include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents.

  • Major products: : Reactions can yield a range of products depending on the reaction type and conditions, potentially modifying different parts of the molecule.

Scientific Research Applications: The compound has diverse applications across chemistry, biology, medicine, and industry:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities and interactions with various biomolecules.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action: The mechanism by which tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can influence biological pathways and processes, although detailed mechanisms may depend on the context of its use.

Comparison with Similar Compounds: this compound can be compared with similar compounds based on its structure and reactivity:

  • Similar compounds: : Other piperidine derivatives or carbamates.

  • Uniqueness: : Its unique functional groups and stereochemistry can result in distinct properties and applications.

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Biological Activity

tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate, with the CAS number 1860012-45-8, is a carbamate derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine moiety that is important for its pharmacological properties.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.3 g/mol
  • IUPAC Name : tert-butyl ((2S,3S)-2-methylpiperidin-3-yl)carbamate

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects as a potential therapeutic agent.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxic properties against specific cancer cell lines, making it a candidate for further development as an anticancer drug.

In Vitro Studies

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). The IC50 values indicated potent inhibition comparable to established anti-inflammatory drugs.
    CompoundIC50 (µM)Reference
    This compound5.0
    Aspirin10.0
    Ibuprofen15.0
  • Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects on glioma cells, the compound showed significant cell death at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
    Cell LineConcentration (µM)Viability (%)Reference
    U87MG (Glioma)1030
    HeLa2025

Safety and Toxicology

The safety profile of this compound has also been assessed. According to safety data sheets:

  • Acute Toxicity : Classified as harmful if swallowed (Category 4).
  • Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2A) .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate is primarily utilized in the field of medicinal chemistry for the development of pharmaceutical agents. Its structural characteristics allow it to serve as a valuable intermediate in the synthesis of various bioactive compounds.

Case Studies :

  • Antidepressant Development : Research has indicated that derivatives of piperidine can exhibit antidepressant-like effects. Compounds similar to this compound have been investigated for their potential to modulate neurotransmitter systems involved in mood regulation .

Synthetic Organic Chemistry

The compound is often employed as a protecting group in organic synthesis. The tert-butyl carbamate moiety can protect amines during multi-step reactions, allowing for selective transformations without affecting the amine functionality.

Example Use Case :

  • Amine Protection : In synthetic pathways leading to complex molecules, this compound can be used to temporarily protect amines from electrophilic attack during subsequent reactions .

Drug Design and Development

In drug design, the compound serves as a scaffold for the development of new therapeutic agents. Its ability to form hydrogen bonds and interact with biological targets makes it a candidate for further modifications aimed at enhancing pharmacological properties.

Research Insights :

  • Studies have shown that modifications of the piperidine ring can lead to compounds with improved potency and selectivity for specific biological targets, highlighting the importance of such derivatives in drug discovery .

Comparison with Similar Compounds

Research Findings and Methodological Notes

  • Crystallographic Analysis : Structural analogs (e.g., CAS 1032684-85-7) are refined using SHELXL97, ensuring accurate stereochemical assignments .
  • Stereochemical Purity: Chiral HPLC or X-ray diffraction (e.g., ORTEP-3) is critical for verifying configurations, as minor stereochemical errors can nullify biological activity .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step sequence:

  • Step 1: Stereoselective synthesis of (2S,3S)-2-methylpiperidin-3-amine
    Starting from piperidine or substituted piperidine precursors, stereoselective functionalization introduces the methyl group at the 2-position and the amine at the 3-position with defined stereochemistry.

  • Step 2: Carbamate formation via Boc protection
    The free amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the tert-butyl carbamate protecting group.

This approach ensures the introduction of the tert-butyl carbamate protecting group while maintaining the stereochemical integrity of the piperidine ring.

Detailed Synthetic Route and Conditions

Step Reagents and Conditions Description
1. Stereoselective amination and methylation Starting from piperidine; methylation at C-2 using appropriate alkylating agents or chiral auxiliaries; amination at C-3 via nucleophilic substitution or reductive amination Formation of (2S,3S)-2-methylpiperidin-3-amine with controlled stereochemistry
2. Carbamate formation Di-tert-butyl dicarbonate (Boc2O), triethylamine (base), solvent: dichloromethane or tetrahydrofuran (THF), temperature: 0–5°C, inert atmosphere (N2 or Ar) Reaction of the amine with Boc2O to form this compound
  • The low temperature (0–5°C) minimizes side reactions and racemization.
  • The use of an inert atmosphere prevents oxidation or moisture interference.
  • Purification is typically performed by column chromatography or recrystallization to isolate the pure carbamate.

Industrial Scale Considerations

  • Reactor type: Batch reactors or continuous flow reactors may be employed for scale-up.
  • Optimization: Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and purity.
  • Quality control: Analytical techniques including chiral HPLC and NMR are used to verify stereochemical purity and compound identity.

Analytical and Research Findings on Preparation

Stereochemical Verification

Spectroscopic Characterization

Technique Key Observations
NMR (¹H and ¹³C) Characteristic tert-butyl singlet at ~1.4 ppm; signals corresponding to the piperidine ring and methyl substituents confirm structure and stereochemistry
IR Spectroscopy Carbamate C=O stretch observed near 1700 cm⁻¹, confirming carbamate formation
Mass Spectrometry (ESI-MS) Molecular ion peak consistent with molecular weight (~214.3 g/mol) confirms compound identity

Comparative Notes on Related Compounds

  • The (2S,3S) stereoisomer is one of several stereochemical variants; preparation methods must carefully control stereochemistry to avoid isomeric mixtures.
  • Analogous compounds such as tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate have similar synthetic routes but differ in stereochemical control.
  • Substituent effects (e.g., methyl vs. hydroxyl groups) impact solubility, lipophilicity, and metabolic stability, influencing synthetic strategy and purification.

Summary Table of Preparation Methods

Aspect Details
Starting Material Piperidine derivatives
Key Reagents Di-tert-butyl dicarbonate (Boc2O), triethylamine
Solvents Dichloromethane, tetrahydrofuran (THF)
Temperature 0–5°C for carbamate formation
Reaction Type Nucleophilic substitution and carbamate coupling
Purification Column chromatography, recrystallization
Stereochemical Control Chiral auxiliaries or stereoselective synthesis; confirmed by chiral HPLC and X-ray crystallography
Analytical Techniques NMR, IR, MS, chiral HPLC, X-ray diffraction

Q & A

Q. What are the standard synthetic routes for tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate, and what reaction conditions are critical for stereochemical control?

The compound is synthesized via nucleophilic substitution between (2S,3S)-2-methylpiperidin-3-amine and tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmospheres (N₂ or Ar) at 0–5°C to minimize side reactions . Chiral purity is maintained by using enantiomerically pure starting materials and monitoring with chiral HPLC. Post-synthesis purification involves recrystallization or column chromatography to achieve >98% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and carbamate formation (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, while chiral columns (e.g., Chiralpak AD-H) verify enantiopurity .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a key intermediate in synthesizing protease inhibitors and kinase-targeting agents due to its rigid piperidine scaffold and carbamate-protected amine. The tert-butyl group enhances solubility in organic solvents, facilitating coupling reactions in peptide mimetics .

Advanced Research Questions

Q. How can researchers address low yields during scale-up of the synthesis, and what factors contribute to batch variability?

Low yields often stem from:

  • Moisture sensitivity : Strict anhydrous conditions (molecular sieves, dried solvents) prevent hydrolysis of tert-butyl chloroformate .
  • Temperature control : Exothermic reactions require precise cooling (0–5°C) to avoid racemization .
  • Purification challenges : Gradient elution in flash chromatography (hexane/EtOAc) improves separation of diastereomers .

Q. What methodologies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in IC₅₀ values may arise from:

  • Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations across studies .
  • Stereochemical drift : Validate enantiopurity post-assay using chiral HPLC to rule out racemization during biological testing .
  • Metabolic instability : Incubate compounds with liver microsomes to assess stability before activity assays .

Q. How does the stereochemistry of the piperidine ring influence crystallographic refinement outcomes?

The (2S,3S) configuration impacts molecular packing and hydrogen-bonding networks. SHELXL refinement (via Olex2 or SHELXTL) with high-resolution (<1.0 Å) X-ray data resolves ambiguities in torsional angles. Restraints for the tert-butyl group (C-C bonds: 1.54 Å) and anisotropic displacement parameters improve model accuracy . ORTEP-3 visualizes thermal ellipsoids to validate stereochemical assignments .

Q. What computational strategies predict the pharmacokinetic properties of derivatives?

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., HIV protease) to prioritize derivatives with favorable binding poses .
  • MD simulations (GROMACS) : Assess solvation effects and conformational stability of the carbamate group in aqueous environments .
  • ADMET prediction (SwissADME) : Estimate logP, CYP450 interactions, and blood-brain barrier permeability .

Q. How can researchers mitigate decomposition of the carbamate group under acidic or basic conditions?

  • Stability studies : Monitor degradation via LC-MS in buffers (pH 1–13) to identify labile conditions .
  • Protection strategies : Use acid-labile groups (e.g., Boc) for temporary protection during synthesis .
  • Formulation : Lyophilization or storage at -20°C in amber vials minimizes hydrolytic degradation .

Methodological Notes

  • Stereochemical Analysis : Always correlate X-ray crystallography data with NMR coupling constants (e.g., J values for vicinal protons) to confirm configurations .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rate, stirring speed) to ensure reproducibility during scale-up .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive derivatives, especially those with uncharacterized toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 2
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

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